

Carzenide preliminary findings

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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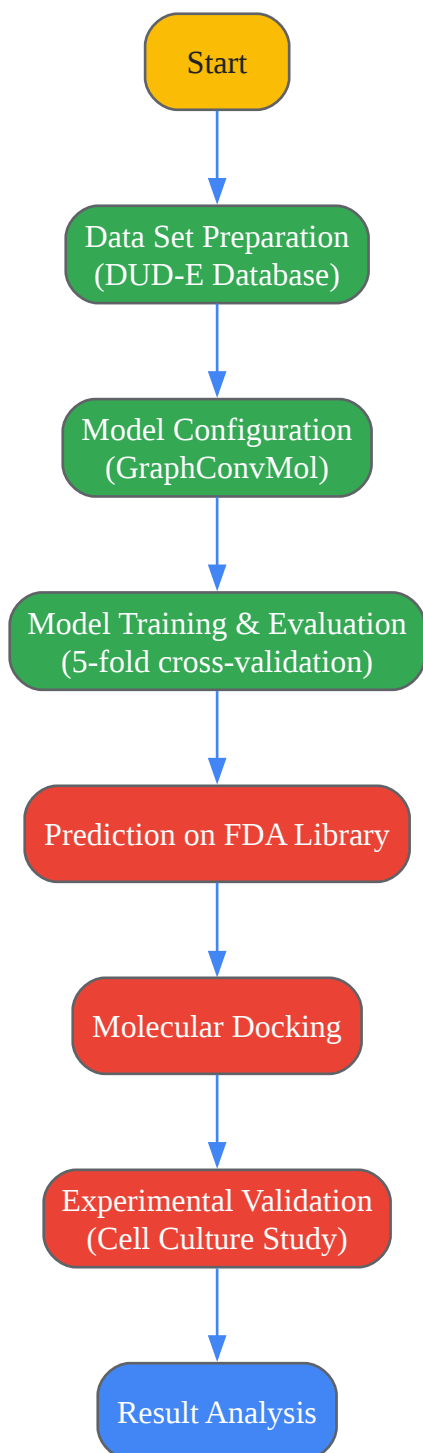
Carzenide Technical Profile

The table below summarizes the available chemical, biological, and commercial data for **Carzenide**.

Category	Details
	<p> Chemical Identity IUPAC Name: 4-Sulfamoylbenzoic acid [1] [2] Synonyms: Dirnate, NSC 2675 [2] Properties CAS No.: 138-41-0 [1] [2] Molecular Formula: C₇H₇NO₄S [1] [2] Molecular Weight: 201.20 g/mol [1] [2] Melting Point: 285-295 °C [2] Water Solubility: 453 mg/L at 25 °C [2] pKa: 3.50 (at 25°C) [2] Biological Activity & Applications Primary Mechanism: Strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1] Research Applications: Studied for epilepsy and cervical cancer research [1] Additional Uses: Described as a diuretic and reagent for synthesizing other carbonic anhydrase inhibitors and anticonvulsant agents [2] Commercial & Safety Availability: Available from chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, TCI) [1] [2] Purity: Typically 97% to >95.0% [2] Price (Example): ~\$37.9 for 5g [2] Safety (GHS): Warning; may cause skin/eye irritation or respiratory irritation [2] </p>

Methodology for Deep-Learning-Based Drug Repurposing

While not specific to **Carzenide**, a relevant deep-learning protocol for identifying novel COX-2 inhibitors from FDA-approved drug libraries has been established [3]. This methodology can serve as a template for similar repurposing efforts for other targets. The workflow for this approach is illustrated below, and the detailed steps follow.



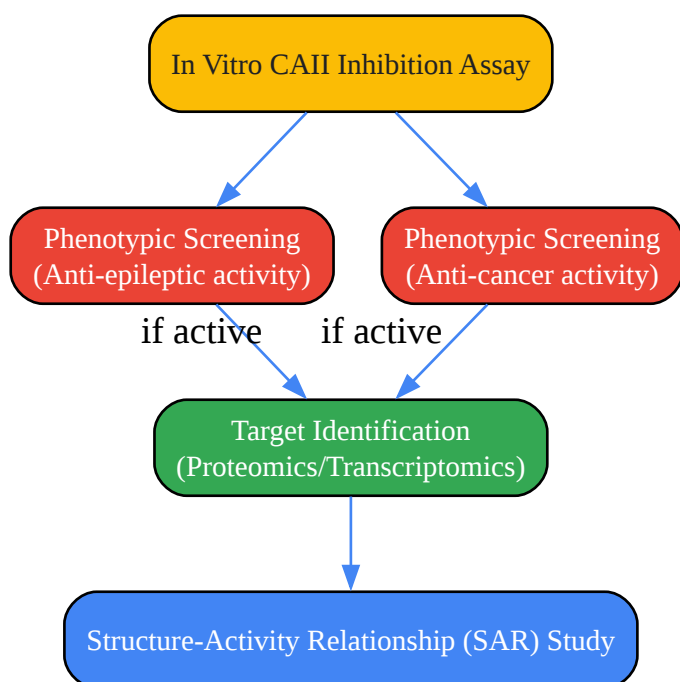
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Workflow for deep-learning-based drug repurposing

- **Data Set Preparation and Preprocessing** [3]
 - **Source:** Obtain active and decoy (inactive) compound data sets for the target of interest from a database such as the **Database of Useful Decoys: Enhanced (DUD-E)**.
 - **Featurization:** Preprocess the compounds and compute molecular features using a cheminformatics toolkit like **RDKit**. This transforms molecular structures into a numerical format suitable for model training.
- **Deep-Learning Model Setup and Training** [3]
 - **Model:** Employ a **Graph Convolutional Network (GraphConvMol)** from the DeepChem library. This model represents a molecule as a graph (atoms as nodes, bonds as edges) and learns a representation vector through multiple rounds of message passing between connected atoms.
 - **Training:** Split the data into training, validation, and test sets (e.g., 8:1:1). Train the model using cross-validation (e.g., 5-fold) to ensure robustness and avoid overfitting. Use metrics like the **Matthews Correlation Coefficient (MCC)** which is suitable for unbalanced data sets.
- **Prediction and Experimental Validation** [3]
 - **Screening:** Use the trained model to predict the activity of compounds from an FDA-approved drug library.
 - **In Silico Confirmation:** Perform **molecular docking** of high-prediction candidates to simulate their binding to the target's active site and compare them to known inhibitors.
 - **In Vitro Confirmation:** Conduct **cell culture studies** to experimentally validate the inhibitory activity of the candidate drugs.

Proposed Experimental Pathway for Carzenide

To build upon the preliminary findings for **Carzenide**, the following research pathway is suggested. The diagram below outlines the key stages from initial testing to mechanism exploration.



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*Proposed research pathway for **Carzenide***

- **In Vitro CAII Inhibition Assay:** Confirm and quantify **Carzenide**'s potency and selectivity as a Carbonic Anhydrase II inhibitor using a standard enzymatic assay [1].
- **Phenotypic Screening:** Evaluate the compound's functional effects in disease-relevant cellular models, particularly for epilepsy and cervical cancer, as suggested by existing research [1].
- **Target Identification:** If **Carzenide** shows activity in phenotypic screens but the mechanism is unclear, use omics technologies (e.g., proteomics) to identify other potential protein targets or affected pathways.
- **Structure-Activity Relationship (SAR) Studies:** Synthesize and test analogs of **Carzenide** to identify which parts of the molecule are critical for its activity, guiding the development of more potent or selective derivatives [2].

Conclusion

Carzenide is a defined chemical entity with a known primary mechanism of action as a CAII inhibitor and suggested research applications [1]. The provided deep-learning workflow [3] offers a modern, validated methodology that could be adapted to systematically explore its potential for other indications.

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References

1. Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]
2. | 138-41-0 Carzenide [chemicalbook.com]
3. Vismodegib Identified as a Novel COX-2 Inhibitor via Deep ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Carzenide preliminary findings]. Smolecule, [2026]. [Online PDF].
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